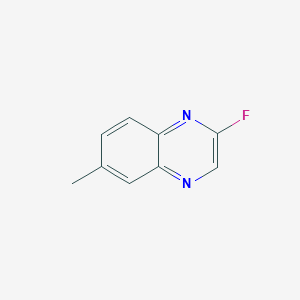

2-Fluoro-6-methylquinoxaline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H7FN2 |

|---|---|

Molekulargewicht |

162.16 g/mol |

IUPAC-Name |

2-fluoro-6-methylquinoxaline |

InChI |

InChI=1S/C9H7FN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 |

InChI-Schlüssel |

LFINAGLIGXCVAT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=NC=C(N=C2C=C1)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Fluoro 6 Methylquinoxaline

Classical and Contemporary Synthetic Approaches to the Quinoxaline (B1680401) Ring System

The foundational methods for quinoxaline synthesis have been refined and expanded over decades, offering various routes to this important heterocyclic motif.

The most traditional and widely employed method for synthesizing quinoxalines is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. sapub.org This reaction, first reported in the 19th century, typically proceeds by refluxing the reactants in solvents like ethanol (B145695) or acetic acid. sapub.orgencyclopedia.pub For the specific synthesis of 2-Fluoro-6-methylquinoxaline, this would involve the condensation of 4-methylbenzene-1,2-diamine with a fluorinated 1,2-dicarbonyl precursor.

Over the years, numerous catalysts have been developed to improve the efficiency, yield, and environmental footprint of this condensation. sapub.org These include both inorganic and organic catalysts, which often allow the reaction to proceed under milder conditions, such as at room temperature or in aqueous media. sapub.orgencyclopedia.pub The use of catalytic iodine, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), and various acids has been shown to be effective. sapub.orgencyclopedia.pub For instance, CAN is noted for its low cost, safety, and high reactivity in aqueous medium at room temperature, providing good yields in short reaction times. encyclopedia.pub

| Catalyst | Reaction Conditions | Key Advantages | Source |

|---|---|---|---|

| Iodine (I₂) | DMSO, Room Temperature, 12h | Accelerates oxidative cyclization cascade. | encyclopedia.pub |

| Cerium (IV) Ammonium Nitrate (CAN) | Aqueous medium, Room Temperature, 20 min | Low cost, high reactivity, green catalyst. | encyclopedia.pub |

| Phenol | Ethanol:Water, Room Temperature | Cheap, efficient, mild conditions. | sapub.org |

| HClO₄·SiO₂ | - | Heterogeneous catalyst, excellent yields. | chim.it |

| Ammonium Bifluoride (ABF) | MeOH/Water | Provides 2,3-disubstituted and 2-substituted quinoxalines in high yields. | chim.it |

Modern synthetic chemistry has increasingly relied on transition metal catalysis to construct complex molecules. In the context of quinoxaline synthesis, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira are particularly valuable. nih.govmdpi.com These reactions are typically used to functionalize a pre-existing quinoxaline core, often starting from a halogenated derivative like a chloroquinoxaline. nih.gov The versatility of these methods allows for the introduction of a wide array of carbon-based substituents. nih.govmdpi.com

Beyond palladium, other transition metals like copper, iron, and manganese have also been employed as catalysts. nih.govacs.org These earth-abundant metals offer a more sustainable and cost-effective alternative for catalyzing C-X bond formations (where X can be C, N, O, S, etc.). nih.govrsc.org For example, manganese(I)-catalyzed acceptorless dehydrogenative coupling reactions have been developed for the synthesis of quinoxalines from 1,2-diaminobenzenes and 1,2-diols, representing an atom-economical approach. acs.org

| Reaction Type | Catalyst Example | Substrates | Bond Formed | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Chloroquinoxaline, Arylboronic acid | C-C | nih.govmdpi.com |

| Heck Coupling | Palladium | Chloroquinoxaline, Alkene | C-C | nih.gov |

| Sonogashira Coupling | Pd/Cu | Chloroquinoxaline, Terminal alkyne | C-C | nih.gov |

| Stille Coupling | Pd(PPh₃)₂Cl₂ | Halogenated quinoxaline, Organotin reagent | C-C | mdpi.com |

| Acceptorless Dehydrogenative Coupling | Mn(I) complex | 1,2-Diaminobenzene, 1,2-Diol | C-N (ring formation) | acs.org |

A more recent innovation in heterocyclic synthesis involves radical cascade reactions. Visible-light-induced radical cascade cyclizations have emerged as a powerful tool for forming quinoxaline derivatives under mild conditions. rsc.orgrsc.org These methods often exhibit high functional group tolerance. rsc.org One such strategy involves the reaction of oxime esters and aryl isonitriles to generate cyclopenta[b]quinoxalines. rsc.org Another approach utilizes the reaction of ortho-diisocyanoarenes with sulfinic acids to produce 2-chloro-3-substituted quinoxalines, which are valuable precursors for further functionalization. rsc.org These radical-based methods avoid the high temperatures and metal contamination associated with some traditional synthetic routes. rsc.org

Transition Metal-Catalyzed Coupling Reactions in Quinoxaline Synthesis

Targeted Synthesis Strategies for Fluoro- and Methyl-Substituted Quinoxalines

The introduction of specific substituents like fluorine and methyl groups onto the quinoxaline ring requires targeted synthetic approaches. These can involve building the ring from appropriately substituted precursors or modifying the quinoxaline core in a later step.

The Beirut reaction is a cornerstone for the synthesis of quinoxaline 1,4-dioxides. nih.govmdpi.com It involves the condensation of a benzofuroxan (B160326) (a benzofurazan (B1196253) N-oxide) with a compound containing an active methylene (B1212753) group, such as a β-diketone, enamine, or nitrile. nih.govmdpi.com This reaction is highly effective for preparing a wide range of substituted quinoxaline 1,4-dioxides. nih.gov

To synthesize a fluoro- and methyl-substituted derivative, one would start with the corresponding substituted benzofuroxan, for example, 5-methylbenzofuroxan. nih.gov Reaction with an appropriate β-dicarbonyl compound can yield the desired substituted quinoxaline 1,4-dioxide. nih.gov These N-oxide products can subsequently be deoxygenated to afford the target quinoxaline. The synthesis of 2-benzyl-7-fluoro-6-methoxy- and 2-benzyl-6,7-difluoro-3-methylquinoxaline 1,4-dioxides has been achieved using this classical reaction. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as quinoxalines. arabjchem.orgresearchgate.net The presence of nitrogen atoms in the ring activates attached halogen atoms toward displacement by nucleophiles. arabjchem.org Starting with a dihalogenated quinoxaline, such as 2,3-dichloroquinoxaline, allows for sequential substitution reactions, enabling the synthesis of unsymmetrically substituted products. arabjchem.org

To create this compound, a potential route involves the SNAr reaction on a precursor like 2-chloro-6-methylquinoxaline. The chlorine at the 2-position is activated by the adjacent ring nitrogen and can be displaced by a fluoride (B91410) source. Alternatively, SNAr can be performed on a fluoro-substituted quinoxaline to introduce other groups. For example, studies have investigated the substitution of fluorine atoms in 6,7-difluoroquinoxaline (B3116332) with amines to form monofluoro derivatives. chimicatechnoacta.ru The selective modification of compounds like 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide further demonstrates the utility of SNAr in building complex, functionalized quinoxalines. researchgate.net

| Starting Material | Nucleophile | Product Type | Source |

|---|---|---|---|

| 2,3-Dichloroquinoxaline | Methoxide (B1231860), then Piperazine (B1678402) | Disubstituted quinoxaline | arabjchem.org |

| 2,3-Dichloroquinoxaline | Cyanoacetamide, then Amine | Disubstituted quinoxaline | arabjchem.org |

| 2,3-Dichloroquinoxaline | Aminoalcohol | Imidazole-fused quinoxaline | arabjchem.org |

| 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide | Various Nucleophiles | Selectively modified quinoxaline N-oxides | researchgate.net |

Regioselective Functionalization Approaches for this compound

The regioselective synthesis of this compound is crucial to ensure the correct placement of the fluoro and methyl groups on the quinoxaline core, as this arrangement dictates the compound's chemical properties and biological activity. Several modern synthetic strategies can be employed to achieve this, primarily involving the construction of the quinoxaline ring from appropriately substituted precursors or the late-stage functionalization of a pre-existing quinoxaline scaffold.

One of the most conventional and reliable methods for synthesizing quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. vulcanchem.com For the synthesis of this compound, this would involve the reaction of 4-methyl-1,2-phenylenediamine with a fluorinated 1,2-dicarbonyl precursor. The regioselectivity is inherently controlled by the choice of these starting materials.

Alternative and more advanced methods for regioselective functionalization include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for introducing specific functional groups onto a heterocyclic ring. For instance, a pre-functionalized quinoxaline, such as 2-chloro-6-methylquinoxaline, can undergo a nucleophilic aromatic substitution with a fluoride source, or a 2-fluoroquinoxaline (B3350367) derivative could be subjected to a cross-coupling reaction to introduce the methyl group at the 6-position. The use of specific ligands and palladium catalysts is critical for controlling the regioselectivity of these transformations. vulcanchem.commdpi.com

Radical Fluorination: Post-synthetic modification of a 6-methylquinoxaline (B1581460) scaffold can be achieved through radical fluorination. vulcanchem.com This approach involves the use of electrophilic fluorinating agents, such as Selectfluor®, to introduce a fluorine atom at the desired position. The regioselectivity of this reaction is governed by the electronic properties of the quinoxaline ring, with the electron-deficient positions being more susceptible to attack.

C-H Activation/Functionalization: Direct C-H functionalization is an increasingly popular strategy that avoids the need for pre-functionalized substrates. nih.govmdpi.commdpi.com For the synthesis of this compound, a directed or non-directed C-H activation approach could be envisioned. For example, a directing group on the quinoxaline ring could guide a metal catalyst to functionalize a specific C-H bond with a fluorine or methyl group.

The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups on the molecule.

Optimization of Reaction Conditions and Synthetic Yields

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key parameters that are typically varied include the choice of catalyst, solvent, base, temperature, and reaction time.

Drawing parallels from studies on the synthesis of structurally related quinoxalines, such as 2-methylquinoxaline (B147225), provides valuable insights into potential optimization strategies. mdpi.com For instance, in the synthesis of 2-methylquinoxaline from 1,2-phenylenediamine and glycerol, a systematic optimization of the catalyst, base, and solvent was performed.

Table 1: Optimization of Base and Solvent for a Model Quinoxaline Synthesis

| Entry | Base (equiv.) | Solvent | Yield (%) |

| 1 | None | 2,2,2-trifluoroethanol (B45653) | <5 |

| 2 | Na₂CO₃ (0.5) | 2,2,2-trifluoroethanol | 27 |

| 3 | K₂CO₃ (0.5) | 2,2,2-trifluoroethanol | 77 |

| 4 | Cs₂CO₃ (0.5) | 2,2,2-trifluoroethanol | 65 |

| 5 | K₂CO₃ (0.5) | Toluene | 45 |

| 6 | K₂CO₃ (0.5) | Anisole | 52 |

| 7 | K₂CO₃ (0.5) | Water | 38 |

| 8 | K₂CO₃ (0.5) | t-BuOH | 61 |

This table is a representative example based on the synthesis of 2-methylquinoxaline and illustrates a typical optimization process that could be applied to the synthesis of this compound.

From this model study, it is evident that the choice of base and solvent has a profound impact on the reaction yield. mdpi.com Potassium carbonate in 2,2,2-trifluoroethanol was identified as the optimal combination for this particular transformation. mdpi.com

For the condensation reaction leading to this compound, similar optimization studies would be necessary. This would involve screening various acidic or basic catalysts, a range of protic and aprotic solvents, and adjusting the reaction temperature and time. For instance, in the synthesis of other quinoxaline derivatives, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields. nih.gov

In the context of palladium-catalyzed cross-coupling reactions, the optimization would focus on the ligand, the palladium source, the base, and the solvent. The nature of the ligand is particularly crucial in determining the efficiency and selectivity of the coupling process.

Table 2: Hypothetical Optimization of a Palladium-Catalyzed Fluorination

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | CsF | Toluene | 100 | 45 |

| 2 | Pd₂(dba)₃ | SPhos | CsF | Dioxane | 110 | 65 |

| 3 | PdCl₂(dppf) | - | K₂CO₃ | DMF | 120 | 30 |

| 4 | Pd₂(dba)₃ | XPhos | KF | Toluene | 100 | 75 |

| 5 | Pd₂(dba)₃ | XPhos | KF | THF | 80 | 68 |

This table is a hypothetical representation of an optimization study for a key synthetic step towards this compound, illustrating the parameters that would be investigated.

Ultimately, a thorough investigation of these reaction parameters is essential to develop a robust and efficient synthesis of this compound with high yields.

Chemical Reactivity and Derivative Synthesis

Reactivity of the Fluoro and Methyl Groups

The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This allows for the introduction of a variety of functional groups at this position, leading to a diverse range of derivatives. mdpi.com The methyl group at the 6-position can potentially undergo oxidation or halogenation under specific reaction conditions, providing another handle for further functionalization.

Mass Spectrometry (MS, ESI-MS, LC-MS)

Role as a Building Block for Complex Molecules

This compound serves as a key intermediate in the construction of more elaborate molecular architectures. Its inherent reactivity allows for its incorporation into larger systems through various cross-coupling reactions or by leveraging the reactivity of its functional groups. mtieat.org

Examples of Derivative Synthesis

The synthesis of various derivatives from this compound has been explored in the literature. For instance, the fluorine atom can be displaced by amines, alcohols, or thiols to generate a library of 2-substituted-6-methylquinoxalines. These reactions are often catalyzed by a base and can be performed under relatively mild conditions.

Table 4: Examples of Derivatives from this compound

| Reactant | Reaction Type | Product Structure |

| Piperazine (B1678402) | Nucleophilic Aromatic Substitution | 2-(Piperazin-1-yl)-6-methylquinoxaline |

| Sodium Methoxide (B1231860) | Nucleophilic Aromatic Substitution | 2-Methoxy-6-methylquinoxaline |

| Benzylamine | Nucleophilic Aromatic Substitution | 2-(Benzylamino)-6-methylquinoxaline |

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 6 Methylquinoxaline

Reactivity Profile of the Fluoro- and Methyl-Substituted Quinoxaline (B1680401) Core

The chemical reactivity of the 2-fluoro-6-methylquinoxaline scaffold is dictated by the interplay of its constituent functional groups and the inherent electronic properties of the quinoxaline ring system. The quinoxaline core, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is intrinsically electron-deficient. This deficiency is amplified by the presence of the highly electronegative fluorine atom at the 2-position. The fluorine substituent exerts a strong electron-withdrawing inductive effect, which polarizes the aromatic system and significantly influences the molecule's reactivity, particularly towards nucleophilic attack.

The combination of these substituents—an electron-withdrawing group on the pyrazine ring and an electron-donating group on the benzene ring—creates a unique reactivity profile. The pyrazine part of the molecule is highly susceptible to nucleophilic substitution, especially at the carbon atom bonded to the fluorine, while the benzene ring's reactivity in electrophilic substitutions is modulated by the methyl group.

Substitution Reactions Involving the Fluorine Atom at Position 2 and its Derivatives

The fluorine atom at the 2-position of the quinoxaline ring is a key site for synthetic modification due to its character as a good leaving group, particularly in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles at this position. The fluorine atom can be readily displaced by a variety of nucleophiles.

For instance, studies on analogous fluorinated quinoxaline systems demonstrate that the fluorine can be substituted by nucleophiles such as dialkylamines, sodium azide, and sodium methoxide (B1231860) under acidic conditions. In the context of N-oxide derivatives, the reactivity is further enhanced. The fluorine atom on quinoxaline N-oxides can be replaced by methoxy (B1213986) groups when dissolved in a methanolic ammonia (B1221849) solution. researchgate.net This high reactivity allows for the introduction of diverse functional groups, making it a valuable intermediate in the synthesis of more complex molecules. For example, piperazine (B1678402) and its derivatives have been effectively used as N-nucleophiles to diversify quinoxaline scaffolds, leading to the preparation of water-soluble derivatives. nih.gov

The following table summarizes representative nucleophilic substitution reactions on the fluorinated quinoxaline core.

| Starting Material | Nucleophile | Reaction Conditions | Product | Reference |

| 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides | N-Boc-piperazine | Not specified | 7-amino derivatives (predominantly) | nih.gov |

| Fluorinated Quinoxaline | Dialkylamines, Sodium Azide, Sodium Methoxide | Acidic | Substituted Quinoxaline | |

| Fluorinated Quinoxaline 1,4-di-N-oxide | Methanol (B129727)/Ammonia | Solution | Methoxy-substituted Quinoxaline 1,4-di-N-oxide | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoxaline Ring System

The quinoxaline ring system exhibits distinct reactivity towards electrophilic and nucleophilic aromatic substitution, largely governed by the substituents present.

Nucleophilic Aromatic Substitution (SNAr): The benzene portion of the quinoxaline ring, particularly when substituted with halogens, is susceptible to nucleophilic aromatic substitution. This is especially true for the N-oxide derivatives, where the di-N,N'-oxide fragment significantly increases the reactivity of the quinoxaline core in such reactions. mdpi.comnih.gov Halogens at positions 6 and/or 7 can act as leaving groups, allowing for their replacement by nucleophiles like cyclic amines. core.ac.uk The reaction times for these substitutions are often shorter when fluorine is the leaving group compared to chlorine. core.ac.uk Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for these types of substitutions. core.ac.uk

Electrophilic Aromatic Substitution: Standard electrophilic substitution on the quinoxaline ring, such as nitration, requires harsh conditions. For the parent quinoxaline, nitration with concentrated nitric acid and oleum (B3057394) at 90°C yields a mixture of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. core.ac.uk In this compound, the directing effects of the methyl and fluoro groups, as well as the deactivating effect of the pyrazine ring, must be considered. The electron-donating methyl group at position 6 would typically direct incoming electrophiles to the ortho and para positions (positions 5 and 7). However, the strong deactivation by the pyrazine nucleus and the fluorine atom makes electrophilic substitution challenging.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity is a critical aspect of quinoxaline chemistry, particularly in synthesis. The formation of substituted quinoxaline 1,4-dioxides via the Beirut reaction, which involves the reaction of benzofuroxans with β-dicarbonyl compounds or enamines, often leads to a mixture of regioisomers. mdpi.com

When a monosubstituted benzofuroxan (B160326) is used, a mixture of 6- and 7-substituted quinoxaline 1,4-dioxides can be formed due to tautomeric equilibrium in the benzofuroxan starting material. mdpi.com The ratio of these isomers is heavily influenced by the electronic properties of the substituent on the benzofuroxan. For instance, reactions with benzofuroxans bearing electron-withdrawing groups tend to favor the formation of the 6-substituted isomer. mdpi.com In contrast, reactions involving fluorobenzofuroxan have been observed to lead exclusively to a single quinoxaline derivative, indicating high regioselectivity in certain cases. nih.gov

In nucleophilic substitution reactions on di-substituted quinoxalines, regioselectivity is also observed. For example, the reaction of 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides with N-Boc-piperazine results predominantly in the formation of the 7-amino derivative, showcasing a clear preference for substitution at the 7-position over the 6-position. nih.gov This selectivity can be confirmed through detailed NMR spectral analysis. nih.gov

Reactivity in the Context of Quinoxaline N-Oxides

The introduction of one or two N-oxide functions into the quinoxaline ring dramatically alters its chemical reactivity. The N-oxide groups are strongly electron-withdrawing, which further deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution. mdpi.comnih.gov This enhanced reactivity is a cornerstone for the synthetic diversification of the quinoxaline scaffold. nih.gov

Specifically, the presence of the di-N,N'-oxide fragment increases the susceptibility of halogen atoms on the ring to be displaced by nucleophiles. mdpi.comnih.gov This has been exploited in the synthesis of various derivatives. For example, fluorine atoms on quinoxaline 1,4-di-N-oxide rings have been shown to be unexpectedly substituted by methoxy groups when dissolved in methanol saturated with ammonia. researchgate.net Similarly, phenoxy groups at the 2-position can be converted to amino groups under these conditions. researchgate.net

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. For this compound, these methods elucidate its structure, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. researchgate.net For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311G++(d,p) or 6-31G(d,p), are used to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. rsc.orgresearchgate.net

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇FN₂ |

| Molecular Weight | 162.17 g/mol |

| Core Structure | Quinoxaline |

| Substituents | 2-Fluoro, 6-Methyl |

This table presents the fundamental molecular properties of the compound.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.compmf.unsa.ba

For this compound, the HOMO-LUMO gap is predicted to be in the range of 3.1–3.4 eV, which is suitable for applications in charge transport layers in organic semiconductors. vulcanchem.com This energy gap indicates a molecule with significant stability.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Significance |

|---|

| HOMO-LUMO Gap (ΔE) | 3.1 - 3.4 eV vulcanchem.com | Indicates high kinetic stability and charge transfer potential. |

This table summarizes the key frontier molecular orbital characteristic.

Derived from HOMO and LUMO energies, global reactivity descriptors provide a quantitative measure of a molecule's reactivity. physchemres.orgirjweb.com These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance to change in electron distribution or charge transfer. pmf.unsa.ba Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

While specific calculated values for this compound are not detailed in the available literature, the conceptual framework allows for their determination from HOMO and LUMO energies, providing a comprehensive profile of the molecule's reactivity.

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ=-χ | Measures the propensity to act as an electrophile. |

This table defines the common global reactivity descriptors calculated from quantum chemical data.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the charge distribution on the molecule's surface using a color scale. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netwolfram.com

For this compound, the MEP map is expected to show the most negative potential localized around the two nitrogen atoms of the quinoxaline ring, owing to their lone pairs of electrons. uni-muenchen.de These sites would therefore be the primary targets for protonation and electrophilic interactions. The fluorine atom would also contribute to a negative potential region, while the hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential.

Global and Local Reactivity Descriptors

Advanced Computational Approaches for Molecular Interactions

Beyond the properties of an isolated molecule, computational methods can also explore how a molecule interacts with its environment. This is particularly important for understanding its behavior in biological systems or condensed phases.

Non-covalent interactions (NCIs) are crucial in determining the structure and function of molecular systems in chemistry and biology. nih.govnih.gov Advanced computational techniques like the Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis are used to study these weak interactions.

Atoms in Molecules (AIM): The AIM theory analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins. researchgate.net Critical points in the electron density, particularly bond critical points (BCPs), reveal the nature of chemical bonds and intermolecular interactions. The properties at these points, such as the electron density and its Laplacian, can distinguish between covalent bonds and weaker non-covalent interactions like hydrogen bonds or van der Waals forces.

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its first derivative. researchgate.net Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian allows for the visualization of non-covalent interactions. chemrxiv.org This generates 3D isosurfaces that identify different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue or green surfaces.

Weak van der Waals interactions are represented by green surfaces.

Strong repulsive interactions (e.g., steric clashes) are shown as red surfaces.

For this compound, an RDG analysis would likely reveal van der Waals interactions associated with the planar aromatic rings and potential weak C-H···F or C-H···N intramolecular hydrogen bonds, providing a detailed picture of the forces that stabilize its conformation.

Computational Mechanistic Elucidations of Chemical Reactions

Computational chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions at a molecular level. Through methods like Density Functional Theory (DFT), researchers can map out reaction pathways, identify transition states, and determine rate-determining steps, offering insights that are often difficult to obtain through experimental means alone.

A notable example involves the use of 2-methyl quinoxaline, a compound structurally related to this compound, as a ligand in a palladium(II) catalyzed dual ligand-enabled non-directed C-H alkylation reaction for synthesizing β-(hetero)aryl ketones. chemrxiv.org Integrated experimental and computational mechanistic studies have been crucial in understanding the role of the quinoxaline ligand in this process. DFT calculations revealed that the C-H activation step is both the regio- and rate-determining step of the reaction. chemrxiv.org The computational models suggested that the reaction begins with the substitution of acetate (B1210297) ligands on the initial Pd(II) catalyst with one molecule of an N-acetyl phenylalanine ligand and two molecules of 2-methyl quinoxaline, forming the active catalyst species. chemrxiv.org This initial step was found to be exergonic. chemrxiv.org Such computational elucidations are vital for optimizing reaction conditions and for the rational design of new catalysts and ligands for efficient chemical synthesis. chemrxiv.org

In Silico Molecular Docking Methodologies for Receptor Interaction Prediction

In silico molecular docking is a cornerstone of modern drug discovery, enabling the prediction of how a small molecule, or ligand, binds to the active site of a macromolecular target, typically a protein or enzyme. mdpi.com This computational technique is instrumental in screening virtual libraries of compounds and in prioritizing candidates for synthesis and further biological testing. tandfonline.com

The process involves several key steps. First, the three-dimensional structures of the ligand (e.g., a this compound derivative) and the target receptor are obtained, often from crystallographic data in the Protein Data Bank (PDB). The ligand's geometry is then optimized, frequently using quantum mechanical methods like DFT. nih.gov Using specialized software, the ligand is then "docked" into the receptor's binding site in various orientations and conformations. These poses are scored based on a function that estimates the binding affinity, or free energy of binding (ΔG). tandfonline.comtandfonline.com

For quinoxaline derivatives, molecular docking has been extensively used to predict their interaction with various therapeutic targets, particularly protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are implicated in cancer. tandfonline.comtandfonline.com In these studies, the synthesized compounds are docked into the ATP-binding pocket of VEGFR-2 to understand their binding modes. tandfonline.com Key interactions are then analyzed, such as:

Hydrogen Bonds: Crucial for anchoring the ligand in the active site. For example, the amide group of certain 3-methylquinoxaline derivatives was found to form hydrogen bonds with key amino acid residues like Glu883 and Asp1046 in the VEGFR-2 active site. tandfonline.comtandfonline.com

Hydrophobic Interactions: These contribute significantly to binding affinity. Phenyl groups or other hydrophobic moieties on the quinoxaline scaffold often form hydrophobic interactions with residues like Val914 and Cys1043. tandfonline.com

To improve the predictive power of docking, advanced methodologies can be employed. One major limitation of standard docking is that it often treats the receptor as a rigid structure. nih.gov To address this, techniques like multiple receptor conformer docking have been developed, where the ligand is docked against an ensemble of receptor structures generated from molecular dynamics (MD) simulations or from multiple crystallographic structures. nih.gov This approach accounts for the inherent flexibility of the protein, potentially leading to more accurate predictions of binding affinity. nih.gov Furthermore, docking results can be refined using MD simulations followed by Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, which can provide a more precise estimation of the binding free energy. mdpi.com

Table 1: Example of Molecular Docking Results for Substituted Methylquinoxaline Derivatives against VEGFR-2

| Compound | Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Sorafenib (Reference) | VEGFR-2 (2OH4) | -28.81 (example value) | Glu883, Asp1044, Cys919 | tandfonline.com |

| Compound 11e (3-methylquinoxaline derivative) | VEGFR-2 (2OH4) | -28.81 | Glu883, Asp1044, Val914, Cys1043 | tandfonline.com |

| Compound 27a (3-methylquinoxalin-2(1H)one derivative) | VEGFR-2 (2OH4) | -25.71 | Asp1046, Glu885 | tandfonline.com |

| Compound 30f (3-methylquinoxaline-2-thiol derivative) | VEGFR-2 (2OH4) | -23.22 | Asp1046, Glu885 | tandfonline.com |

Structure-Activity Relationships (SAR) from a Computational Perspective

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, provide a mathematical framework to formalize these relationships, allowing for the prediction of the activity of novel compounds. sysrevpharm.org The underlying principle is that variations in the structural or physicochemical properties of a group of related compounds are responsible for the observed changes in their biological effects. sysrevpharm.org

For quinoxaline derivatives, computational methods are employed to build robust SAR models. frontiersin.org These models can guide the optimization of lead compounds by identifying which structural modifications are likely to enhance activity. For instance, in the context of kinase inhibition, the electronegativity of a fluorine substituent on the quinoxaline ring can be leveraged to form strong hydrogen bonds with residues in the ATP-binding pocket. vulcanchem.com Similarly, the methyl group can enhance solubility or create favorable steric interactions. vulcanchem.com

A powerful computational SAR technique is 3D-QSAR , which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These methods correlate the 3D properties of a set of molecules with their biological activities. frontiersin.org In a study on quinoxaline-1,4-di-N-oxides with antimycobacterial activity, CoMFA and CoMSIA models were developed. frontiersin.org The resulting 3D contour maps provided crucial insights for SAR:

Steric Fields: The maps might indicate regions where bulky substituents are favorable for activity, suggesting that adding larger chemical groups at these positions could enhance binding.

Electrostatic Fields: These maps highlight areas where positive or negative electrostatic potential is beneficial. For example, the models for the quinoxaline-1,4-di-N-oxides revealed that electronegative substituents were important for their antimycobacterial activity. frontiersin.org

DFT calculations are also used to derive quantum chemical parameters (descriptors) that can be correlated with activity. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can relate to a molecule's reactivity and electronic properties, which in turn influence its biological function. vulcanchem.com

Table 2: Summary of Computational SAR Insights for Quinoxaline Derivatives

| Computational Method | Compound Class | Key SAR Finding | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Quinoxaline-1,4-di-N-oxides | Electronegative and sterically bulky substituents are important for antimycobacterial activity. | frontiersin.org |

| DFT Calculations | Fluorinated Quinoxalines | Fluorine's electronegativity can be leveraged for hydrogen bonding in kinase active sites. | vulcanchem.com |

| DFT Calculations | 2-Methyl-quinoxaline complexes | Structural geometry and quantum chemical parameters correlate with antimicrobial activity. | researchgate.net |

Conclusion

Advanced Materials and Functional Applications of 2 Fluoro 6 Methylquinoxaline

Applications in Organic Electronic and Optoelectronic Materials

Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that have been extensively explored for their use in organic electronic and optoelectronic devices. researchgate.net Their electron-deficient pyrazine (B50134) ring makes them excellent candidates for n-type semiconductors and components in donor-acceptor (D-A) architectures. The functionalization of the quinoxaline core, particularly with fluorine and alkyl groups, allows for the precise tuning of their electronic energy levels, charge transport characteristics, and processability.

Development of Electroluminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Quinoxaline-based compounds are recognized as promising materials for organic light-emitting diodes (OLEDs) due to their inherent electron-accepting properties, which facilitate their use in electron transport layers (ETLs) or as host materials for phosphorescent emitters. researchgate.net The introduction of a fluorine atom, as in 2-Fluoro-6-methylquinoxaline, can enhance electron mobility and lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for efficient electron injection and transport from the cathode. The methyl group can improve the solubility of the material in organic solvents, which is advantageous for solution-based processing of OLED devices. Furthermore, the rigid and planar structure of the quinoxaline core contributes to good thermal stability, a crucial factor for the operational lifetime of OLEDs.

While direct studies on this compound in OLEDs are limited, research on analogous fluorinated quinoxaline derivatives has demonstrated their potential. For instance, iridium(III) complexes incorporating fluorinated phenylquinoxaline ligands have been shown to be efficient red phosphorescent emitters for OLED applications.

Role in Organic Semiconductor Research

The performance of organic semiconductors is intrinsically linked to their molecular structure, which dictates their charge transport properties and energy levels. Quinoxaline derivatives are often employed in organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs) because of their electron-deficient nature. rsc.org The fluorine substituent in this compound is expected to enhance electron mobility, a key parameter for n-type semiconductor performance. rsc.org Concurrently, the methyl group can improve solubility, facilitating the fabrication of uniform thin films, which is critical for device performance. rsc.org

Theoretical predictions for this compound suggest a HOMO-LUMO gap in the range of 3.1–3.4 eV, which would make it suitable for use in charge transport layers of organic electronic devices. rsc.org This predicted electronic structure highlights its potential as a building block for creating new organic semiconductors with tailored properties.

| Compound | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Potential Application |

|---|---|---|---|---|

| This compound | - | - | 3.1–3.4 | Charge Transport Layer rsc.org |

Integration into Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a sensitizing dye adsorbed onto a wide-bandgap semiconductor. Quinoxaline derivatives have been successfully incorporated as the electron-accepting unit in D-A-π-A organic sensitizers for DSSCs. researchgate.netunisi.it The introduction of fluorine atoms into the quinoxaline moiety has been shown to be an effective strategy for improving the performance of these dyes.

A study on organic sensitizers containing a 6,7-difluoroquinoxaline (B3116332) unit demonstrated that the fluorine atoms enhance the electron-withdrawing ability of the quinoxaline core. rsc.org This strengthening of the push-pull character within the dye molecule leads to a narrowing of the energy band gap and a red-shift in the absorption spectrum. rsc.org Consequently, a DSSC based on a dye with a difluoroquinoxaline acceptor (FNE56) achieved a power conversion efficiency of 8.2%, which was significantly higher than the non-fluorinated analog. rsc.org Although this study does not use this compound directly, it underscores the beneficial role of fluorine substitution in the quinoxaline core for enhancing DSSC performance. The methyl group in this compound could further contribute by improving the dye's solubility and potentially reducing dye aggregation on the semiconductor surface.

| Dye | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) |

|---|---|---|---|---|

| FNE54 (non-fluorinated) | - | - | - | - |

| FNE55 (difluoroquinoxaline) | - | - | - | - |

| FNE56 (difluoroquinoxaline) | - | - | - | 8.2 rsc.org |

Luminescent and Photoluminescent Properties

The inherent photophysical properties of quinoxaline derivatives make them attractive for applications in luminescent materials. mdpi.com The fluorescence and phosphorescence characteristics can be tuned by modifying the substituents on the quinoxaline ring. The introduction of a fluorine atom can influence the emission wavelength and quantum yield. For instance, fluorinated iridium(III) complexes have shown enhanced luminescence properties. nih.gov

Sensing and Detection Technologies

The development of chemical sensors for the detection of ions and small molecules is a critical area of research with wide-ranging applications in environmental monitoring, industrial process control, and biomedical diagnostics. Quinoxaline-based compounds have emerged as versatile platforms for the design of chromogenic and fluorogenic sensors due to the sensitivity of their electronic structure to external stimuli. mdpi.comnih.gov

Chromogenic and Fluorogenic Sensing Platforms for Ions and Molecules

The nitrogen atoms in the pyrazine ring of quinoxaline can act as binding sites for metal ions, leading to changes in the compound's absorption (color) or fluorescence properties. nih.gov This makes them suitable for use as chromogenic or fluorogenic sensors. The sensitivity and selectivity of these sensors can be modulated by the substituents on the quinoxaline core.

Catalytic Applications and Ligand Design

The unique electronic and structural features of quinoxaline derivatives make them attractive candidates for use in catalysis, particularly as ligands in organometallic complexes. jmaterenvironsci.comtdx.cat

Organometallic catalysts are central to modern synthetic chemistry, where a metal center is surrounded by organic molecules known as ligands that dictate the catalyst's activity and selectivity. tdx.cat Heterocyclic compounds containing nitrogen are widely explored as ligands in coordination chemistry and homogeneous catalysis. researchgate.net

While direct studies investigating this compound as a primary ligand in catalytic systems are limited in available research, the broader class of quinoxaline derivatives has been successfully employed. For example, Schiff bases derived from quinoxaline-2-carboxaldehyde form stable complexes with transition metals like Mn(II), Co(II), Ni(II), and Cu(II). researchgate.net These complexes have demonstrated catalytic activity in oxidation reactions. researchgate.net Similarly, 2,3-bis[(phenyl-seleno)methyl]quinoxaline has been used to synthesize palladium complexes that serve as effective catalysts for Suzuki-Miyaura coupling reactions. acs.org

The potential for this compound to act as a ligand stems from the lone pair of electrons on its nitrogen atoms, which can coordinate to a metal center. The electronic properties of the quinoxaline ring, modified by the electron-withdrawing fluorine atom and the electron-donating methyl group, could influence the stability and reactivity of the resulting metal complex. vulcanchem.comresearchgate.net Further research could explore the synthesis of such complexes and evaluate their performance in catalytic reactions like cross-coupling, hydrogenation, or oxidation. acs.orgresearchgate.net

Surface Chemistry and Corrosion Inhibition Studies

Quinoxaline derivatives have been identified as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. jmaterenvironsci.comnih.govresearchgate.net Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (nitrogen), π-electrons of the aromatic rings, and the substituent groups present on the quinoxaline core. chemrevlett.com

Studies on compounds structurally related to this compound provide significant insight into its potential as a corrosion inhibitor. Research on 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione and 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione has demonstrated excellent inhibition properties for mild steel in 1 M HCl solution. researchgate.net

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these inhibitors are mixed-type, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov The inhibition efficiency increases with the concentration of the inhibitor. For instance, 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione achieved an efficiency of 86% at a concentration of 10⁻³ M. researchgate.net Similarly, a related quinoxaline derivative reached an inhibition efficiency of up to 96% at the same concentration. nih.gov The adsorption of these molecules on the mild steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. nih.govresearchgate.net

The data below, from studies on N-substituted 6-methylquinoxaline (B1581460) derivatives, illustrates the typical performance of this class of compounds as corrosion inhibitors.

| Inhibitor Compound | Concentration (M) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (η%) | Reference |

|---|---|---|---|---|

| Blank (No Inhibitor) | - | 556.5 | - | nih.gov |

| NSQN (a quinoxaline derivative) | 1x10⁻³ | 30.4 | 96 | nih.gov |

| 1x10⁻⁴ | 70.1 | 89 | ||

| 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione | 10⁻³ | 60 | 92.5 | |

| 10⁻⁴ | 120 | 85.1 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-6-methylquinoxaline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of quinoxaline derivatives often involves condensation reactions. For fluorinated analogs like this compound, a plausible route could involve halogenation of a pre-methylated quinoxaline precursor or cyclization of fluorinated diketones with o-phenylenediamine derivatives. Reaction temperature, solvent polarity, and catalyst choice (e.g., acid/base conditions) critically affect yield and purity. For example, highlights glyoxylic acid condensation with o-phenylenediamine for 2-hydroxyquinoxaline synthesis, suggesting analogous protocols with fluorinated reagents . Post-synthetic purification via column chromatography or recrystallization is recommended.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR identifies fluorine substitution patterns, while NMR resolves methyl and aromatic proton environments.

- X-ray Crystallography : Resolves crystal packing and substituent orientation (e.g., used this for a nitro-thiophene quinoxaline derivative) .

- Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. PubChem data () provides foundational molecular descriptors (e.g., InChIKey, molecular weight) for validation .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Methodological Answer : Stability studies should assess sensitivity to light, humidity, and temperature. –9 note limited toxicity data for quinoxaline derivatives, but standard protocols for air-sensitive compounds apply: store in amber vials under inert gas (N/Ar) at –20°C. Regular HPLC or TLC monitoring detects degradation .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions in bioactivity data (e.g., anti-proliferative vs. inert results) may arise from assay variability or substituent positioning. Researchers should:

- Standardize Assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration).

- Comparative SAR Studies : Map fluorine and methyl group contributions to activity, as in ’s quinoxaline-triazole hybrids .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies ( ) .

Q. What computational strategies validate the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations predict binding modes. For example, used docking to analyze quinoxaline-triazole hybrids’ binding to kinase targets. Validate predictions with:

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities.

- Experimental Correlates : Surface Plasmon Resonance (SPR) or ITC measures binding constants .

Q. How can researchers address gaps in ecological toxicity data for this compound?

- Acute Toxicity Assays : Use Daphnia magna or Vibrio fischeri models for EC determination.

- Degradation Studies : Monitor hydrolysis/photolysis under simulated environmental conditions (pH 4–9, UV exposure).

- QSAR Modeling : Predict persistence/bioaccumulation using EPI Suite or TEST software .

Q. What experimental designs optimize the regioselective modification of this compound for novel derivatives?

- Methodological Answer : Regioselectivity challenges arise from competing reactive sites (fluorine vs. methyl proximity). Strategies include:

- Directed Metalation : Use directing groups (e.g., boronic esters) to guide functionalization.

- Protecting Groups : Temporarily block the methyl group to prioritize fluorine site reactions.

- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig amination for C–N/C–C bond formation ( ) .

Methodological Frameworks

Q. How can the PICO/FINER frameworks refine research questions on this compound?

- Answer :

- PICO : Define Population (e.g., cancer cell lines), Intervention (compound concentration), Comparison (control analogs), Outcome (IC).

- FINER : Ensure questions are Feasible (lab resources), Interesting (novel fluorination effects), Novel (understudied targets), Ethical (cell-based vs. in vivo), Relevant (therapeutic gaps) ( ) .

Q. What strategies mitigate biases in data interpretation for quinoxaline-based studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.